N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine
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Overview
Description
N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine is a synthetic compound that belongs to the class of amino acid derivatives It features a tert-butoxycarbonyl (Boc) protecting group, a nitropyridine moiety, and a disulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine typically involves multiple steps:
Protection of Alanine: Alanine is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the amino group.
Formation of Disulfide Linkage: The protected alanine is then reacted with a thiol derivative of 3-nitropyridine to form the disulfide bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Free amino acid.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting oxidative stress-related conditions.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine involves its interaction with molecular targets through its disulfide and nitro functionalities. The disulfide bond can undergo redox reactions, influencing cellular redox states, while the nitro group can participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-3-[(3-nitrophenyl)disulfanyl]alanine: Similar structure but with a phenyl instead of a pyridine ring.
N-(tert-butoxycarbonyl)-3-[(3-nitrobenzyl)disulfanyl]alanine: Similar structure but with a benzyl group.
Uniqueness
N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine is unique due to the presence of the nitropyridine moiety, which can impart distinct electronic and steric properties compared to phenyl or benzyl analogs
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLOLNDKQUMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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